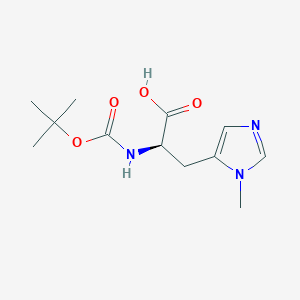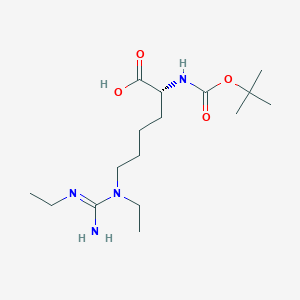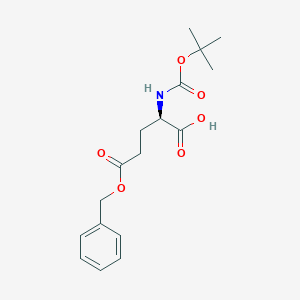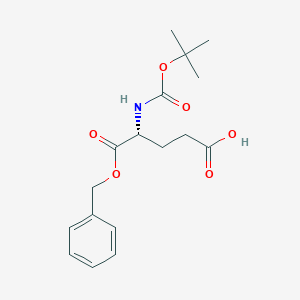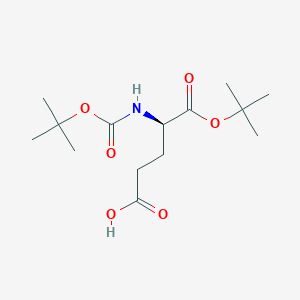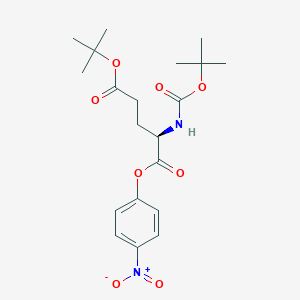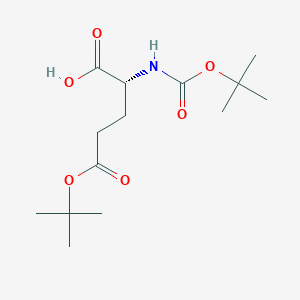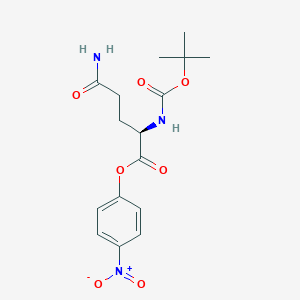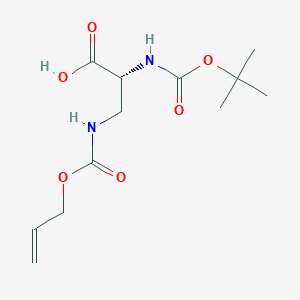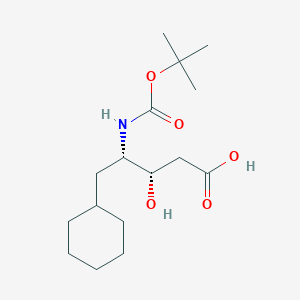
Boc-achpa
描述
Boc-achpa is a chemical compound used in scientific research . It is used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
Boc-achpa is used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . Boc-achpa is also used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-achpa can be determined using various analysis techniques such as NMR spectroscopy .
Chemical Reactions Analysis
Boc-achpa is used in the BOC protection of amines in catalyst and solvent-free media. This protocol is highly efficient, eco-friendly, chemoselective, and provides excellent yields with easy product isolation . The Boc group is used as a protecting group for amines in organic synthesis .
科学研究应用
Csaba Forró 等人 (2021) 的“用于脑芯片生物技术的电生理读出工具”讨论了新兴的脑芯片 (BoC) 生物技术作为神经科学中生物医学和药物研究的工具。该技术将体外类脑系统与微流体平台相结合,以复制组织或器官水平的生理功能 (Forró et al., 2021).
P. D. Williams 等人 (1991) 的“含有构象受限 P1-P1' 二肽模拟物的肾素抑制剂”探索了基于 ACHPA 设计的肾素抑制剂。该研究包括对内酰胺桥连的 P1-P1' 二肽模拟物、酶抑制和潜在应用的讨论 (Williams et al., 1991).
Aydan Dağ 等人 (2015) 的“用于促进大分子铂类药物递送的聚合物-白蛋白偶联物”重点关注通过聚合物与白蛋白偶联,使用 N-(2-羟丙基)甲基丙烯酰胺 (HPMA) 和 Boc 保护的 1,3-二氨基丙烷-2-丙烯酸酯 (Ac-DAP-Boc) 等单体,增强大分子铂类药物进入癌细胞 (Dağ et al., 2015).
Cristina Chircov 等人 (2020) 的“芯片上的生物传感器:最新综述”回顾了芯片上的生物传感器 (BoC) 系统的发展及其在诊断癌症、传染病和神经退行性疾病中的应用 (Chircov et al., 2020).
作用机制
Target of Action
Boc-achpa, also known as tert-butyloxycarbonyl protected amino acid, is primarily used as a protecting group for amines, particularly in peptide synthesis . The primary targets of Boc-achpa are the amine groups present in amino acids and peptides. These amine groups play crucial roles in protein structure and function, and their protection is essential during certain chemical reactions to prevent unwanted side reactions .
Mode of Action
Boc-achpa interacts with its targets (amine groups) through a process known as protection. During this process, the amine group attacks the carbonyl carbon of the Boc-achpa, forming a new tetrahedral intermediate. This intermediate then undergoes elimination of a carbonate, resulting in the formation of a protected amine .
Deprotection, or the removal of the Boc group, can be achieved under acidic conditions. This involves protonation of the carbamate oxygen with a strong acid such as trifluoroacetic acid (TFA), followed by loss of a t-butyl carbocation. The resulting “carbamic acid” undergoes proton transfer followed by decarboxylation to give the neutral, deprotected amine .
Biochemical Pathways
The protection and deprotection of amines by Boc-achpa are key steps in various biochemical pathways, particularly in the synthesis of peptides. The ability of Boc-achpa to protect amine groups allows for selective reactions to occur on other parts of the molecule without affecting the amine group. This is crucial in multi-step synthesis pathways where the amine group needs to be preserved for later reactions .
Pharmacokinetics
The metabolism of Boc-achpa would involve the removal of the Boc group, while excretion would likely occur via renal pathways .
Result of Action
The primary result of Boc-achpa’s action is the protection of amine groups in amino acids and peptides. This protection allows for selective reactions to occur on other parts of the molecule, facilitating complex organic syntheses. The ability to remove the Boc group under specific conditions (deprotection) also provides a means of controlling the reactivity of the amine group .
Action Environment
The action of Boc-achpa is influenced by various environmental factors. The protection and deprotection reactions are sensitive to pH, with deprotection requiring acidic conditions . Temperature can also affect the rate of these reactions. Furthermore, the presence of other reactive groups in the molecule can influence the efficiency of Boc-achpa protection. It’s also worth noting that the stability of Boc-achpa may be affected by exposure to moisture or heat .
安全和危害
When handling Boc-achpa, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
(3S,4S)-5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h11-13,18H,4-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMECIIPUTJIH-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913445 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-achpa | |
CAS RN |
98105-45-4 | |
| Record name | tert-Butyloxycarbonyl-4-amino-3-hydroxy-5-cyclohexylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}-5-cyclohexyl-2,4,5-trideoxypentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60913445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



